

# Givinostat HDAC inhibitor mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Givinostat

CAS No.: 497833-27-9

Cat. No.: S548078

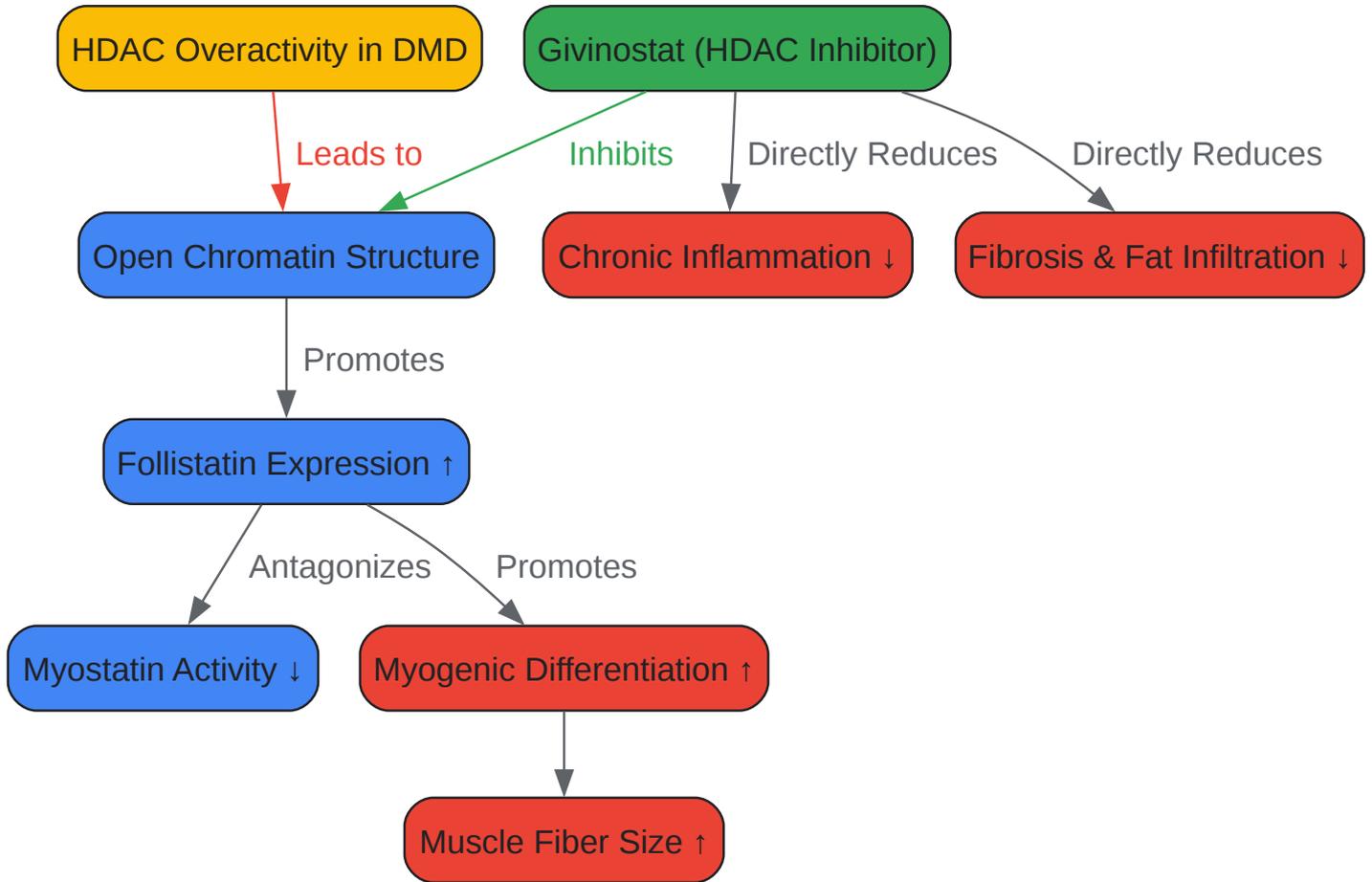
Get Quote

## Molecular Mechanism of Action

**Givinostat's** core mechanism involves inhibiting Class I and II histone deacetylases (HDACs) [1] [2]. In DMD, HDAC activity is constitutively increased, leading to a more closed chromatin structure and repression of genes crucial for muscle repair [3] [4]. **Givinostat** inhibits these HDACs, particularly targeting HDAC1, HDAC2, HDAC3, and HDAC8 [1] [4].

- **Increased Histone Acetylation:** Inhibition of HDAC enzymes allows for increased acetylation of histone proteins [5]. This promotes an "open" chromatin configuration, facilitating gene transcription [3] [5].
- **Promotion of Myogenesis:** The open chromatin state enables expression of key genes for muscle regeneration. A critical effect is the **transcription of follistatin**, an antagonist of myostatin which negatively regulates muscle growth [4]. This promotes the differentiation of satellite cells into mature muscle fibers and increases myofiber cross-sectional area [3] [4].
- **Reduction of Inflammation and Fibrosis:** **Givinostat** modulates the expression of cytokines and inflammatory mediators, reducing chronic inflammation in muscle tissue [3] [4]. It also downregulates pro-fibrotic gene expression, helping prevent the accumulation of fibrotic tissue [4].

The diagram below summarizes this multi-targeted mechanism of action.



[Click to download full resolution via product page](#)

**Givinostat's** multi-targeted mechanism of action in DMD.

## Quantitative HDAC Inhibition Profile

The following table summarizes the inhibitory concentration (IC<sub>50</sub>) of **Givinostat** against specific HDAC enzymes.

HDAC Class	Specific HDAC	IC <sub>50</sub> (nM)	Biological Consequence in DMD
Class I [1]	HDAC1	198 nM	Modulates transcription of key genes involved in myogenesis and control of fibrosis [4].

HDAC Class	Specific HDAC	IC <sub>50</sub> (nM)	Biological Consequence in DMD
Class I [1]	HDAC3	157 nM	Regulates inflammatory pathways and muscle metabolism [4].
Class I [4]	HDAC8	Targeted (specific IC <sub>50</sub> not detailed)	Promotes myoblast differentiation; its selective inhibition can rescue DMD phenotype in models [4].
Class II [1]	Primarily Class II	Active (specific IC <sub>50</sub> not detailed)	Contributes to the regulation of muscle fiber type and differentiation [3].

## Preclinical Evidence from Murine Models

Preclinical studies in DMD murine models provide evidence for **Givinostat**'s efficacy in improving muscle function and histology.

- **Animal Models:** Studies used **mdx mice** (mild phenotype, resembles human IAAM LTBP4 haplotype) and **D2.B10 mice** (severe phenotype, resembles human VTTT LTBP4 haplotype) [6].
- **Treatment Protocol:** Mice were treated with **Givinostat** administered orally for 15 weeks [6].
- **Functional Outcomes:** **Grip strength** and **run-to-exhaustion** tests were performed [6]. **Givinostat** treatment **increased maximal normalized strength to levels comparable to healthy mice** in both models, with a dose-dependent effect [6]. In the more severe D2.B10 model, **Givinostat** at its highest dose **outperformed steroid treatment (prednisone and deflazacort)** [6].
- **Histological Outcomes:** Analysis of skeletal muscles showed **Givinostat** was effective in **reducing fibrosis** in both models [6].

## Clinical Trial Evidence in DMD

The efficacy of **Givinostat** in humans is supported by clinical trials, leading to its FDA approval in 2024 for patients aged 6 and older [3] [7] [8].

- **Phase 3 EPIDYS Trial:** A multicenter, randomized, double-blind, placebo-controlled study involving 179 ambulant boys with DMD [4]. At 72 weeks (18 months), the **Givinostat** group showed a statistically significant and clinically meaningful delay in disease progression compared to placebo [4].
- **Phase 2 Trial:** An open-label study involving 20 boys with DMD focused on histological changes after ≥12 months of treatment [4]. Muscle biopsies from the brachial biceps showed **increased myofiber**

cross-sectional area and muscle fiber area fraction, alongside reduced fibrosis, necrosis, and fat deposition [4].

- **Long-Term Extension Study:** An ongoing open-label study with data up to >8 years of exposure suggests long-term administration delays major disease progression milestones, such as loss of ambulation, by a median of 2.0-3.3 years compared to natural history data [2].

The table below summarizes key efficacy outcomes from the EPIDYS trial.

Functional Assessment	Result with Givinostat	Result with Placebo
4-Stair Climb (primary endpoint)	+1.25 seconds [7] [4]	+3.03 seconds [7] [4]
North Star Ambulatory Assessment (NSAA) Total Score	-2.66 points [4]	-4.58 points [4]
Time to Rise from Floor	+9.33 seconds [4]	+12.61 seconds [4]
6-Minute Walk Test	-38.4 meters [4]	-48.4 meters [4]

## Research and Clinical Considerations

For researchers and clinicians, understanding the practical aspects of **Givinostat** is crucial.

- **Pharmacokinetics:** **Givinostat** is an oral suspension taken with food [7]. It reaches peak plasma concentration in 2-3 hours, has an apparent elimination half-life of ~6 hours, and achieves steady state within 5-7 days with twice-daily dosing [7]. It is highly protein-bound (~96%), extensively metabolized, and excreted minimally in urine (<3%) [7].
- **Dosing:** The approved dose is weight-based and administered as a flexible dosing regimen to optimize tolerability and efficacy [9] [8].
- **Safety and Monitoring:** Common adverse reactions include diarrhea, abdominal pain, nausea/vomiting, and thrombocytopenia [9] [8]. **Givinostat** can cause **dose-related thrombocytopenia** and **increases in blood triglycerides** [9] [8]. It can also cause **QTc prolongation** [7] [8]. Clinical protocols require regular monitoring of platelet counts, triglycerides, and ECGs in at-risk patients [9] [8].

In summary, **Givinostat** represents a novel epigenetic therapy for DMD. Its multi-targeted mechanism, which is independent of the specific dystrophin mutation, offers a promising approach to slow disease progression by addressing core pathological processes.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Givinostat | HDAC inhibitors/activators inhibitor | Mechanism [selleckchem.com]
2. Long-Term Evaluation of Givinostat in Duchenne Muscular ... [pubmed.ncbi.nlm.nih.gov]
3. Histone deacetylase inhibition with givinostat : a multi-targeted mode... [pmc.ncbi.nlm.nih.gov]
4. Unwinding Histone Deacetylase Inhibitors: Givinostat in ... [neurologylive.com]
5. | Description, Givinostat , Side... | Britannica Mechanism of Action [britannica.com]
6. The pan HDAC inhibitor Givinostat improves muscle function ... [skeletalmusclejournal.biomedcentral.com]
7. : Uses, Interactions, Givinostat | DrugBank Online Mechanism of Action [go.drugbank.com]
8. : Uses, Dosage, Side Effects, Warnings - Drugs.com Givinostat [drugs.com]
9. New Data Presented on Givinostat for Treatment of ... [prnewswire.com]

To cite this document: Smolecule. [Givinostat HDAC inhibitor mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548078#givinostat-hdac-inhibitor-mechanism-of-action>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)